(R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride
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Overview
Description
(R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridine ring attached to a pyrrolidin-3-amine moiety, and it is commonly used in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of Pyrrolidin-3-amine: The starting material, pyrrolidin-3-amine, is synthesized through a cyclization reaction of amino acids or their derivatives.
Introduction of the Pyridin-3-yl Carbonyl Group: The pyridin-3-yl carbonyl group is introduced through a reaction with pyridine-3-carboxylic acid or its derivatives.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production.
Chemical Reactions Analysis
Types of Reactions: (R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, (R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other chemical compounds.
Biology: In biological research, this compound is used to study enzyme inhibition, receptor binding, and other biochemical processes. It can act as a probe to understand the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases. Its ability to interact with specific receptors makes it a valuable candidate for drug design.
Industry: In the chemical industry, this compound is used in the synthesis of various chemical products, including agrochemicals and materials for advanced technologies.
Mechanism of Action
The mechanism by which (R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidin-3-amine: A related compound without the pyridin-3-yl carbonyl group.
Pyridine-3-carboxylic acid: A compound with a similar pyridine ring but different functional group.
Other dihydrochloride salts: Various other dihydrochloride salts used in pharmaceuticals and research.
Uniqueness: (R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride is unique due to its specific combination of the pyridine ring and pyrrolidin-3-amine moiety, which provides distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various applications.
Properties
IUPAC Name |
[(3R)-3-aminopyrrolidin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-9-3-5-13(7-9)10(14)8-2-1-4-12-6-8;;/h1-2,4,6,9H,3,5,7,11H2;2*1H/t9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWVYJHUIDJBBX-KLQYNRQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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